tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16411509
InChI: InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)7-4-5-11(6-12)10-7/h4-5,12H,6H2,1-3H3
SMILES:
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol

tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC16411509

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
IUPAC Name tert-butyl 1-(hydroxymethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)7-4-5-11(6-12)10-7/h4-5,12H,6H2,1-3H3
Standard InChI Key FGXLPQSYXRQGBH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=NN(C=C1)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl 1-(hydroxymethyl)pyrazole-3-carboxylate, reflects its substitution pattern on the pyrazole ring. The hydroxymethyl group (-CH2OH\text{-CH}_2\text{OH}) is attached to the nitrogen at the 1-position, while the tert-butyloxycarbonyl (-COOtBu\text{-COO}^t\text{Bu}) group occupies the 3-position (Figure 1) . This regiochemistry distinguishes it from the isomeric tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate, where substituents are reversed .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H14N2O3\text{C}_9\text{H}_{14}\text{N}_2\text{O}_3
Molecular Weight198.22 g/mol
SMILESCC(C)(C)OC(=O)C1=NN(C=C1)CO
InChI KeyFGXLPQSYXRQGBH-UHFFFAOYSA-N
Boiling Point (Pred.)308.4 ± 22.0°C
Density (Pred.)1.17 ± 0.1 g/cm³

Stereoelectronic Features

The tert-butyl group introduces steric hindrance, potentially influencing the compound’s reactivity in substitution or coupling reactions. The hydroxymethyl group enhances solubility in polar solvents and provides a site for further functionalization, such as oxidation to a carboxylic acid or esterification . Computational studies of analogous pyrazole derivatives suggest that the electron-withdrawing carboxylate group at the 3-position stabilizes the ring via resonance, while the hydroxymethyl group participates in hydrogen bonding .

Physicochemical Properties

Thermal Stability

Predicted thermochemical data indicate a boiling point of 308.4°C and a density of 1.17 g/cm³, consistent with its moderate polarity and molecular weight . The tert-butyl group likely contributes to thermal stability, as evidenced by analogs retaining integrity at temperatures exceeding 250°C .

Solubility and Reactivity

The hydroxymethyl group confers solubility in alcohols, DMSO, and DMF, while the tert-butyl ester enhances lipophilicity. Reactivity is dominated by:

  • Ester Hydrolysis: Under acidic or basic conditions, yielding 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid.

  • Hydroxymethyl Oxidation: Conversion to a formyl or carboxyl group using oxidizing agents like PCC or KMnO₄.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H^1\text{H}-NMR spectrum (predicted) displays signals for:

  • tert-Butyl Group: A singlet at δ 1.40 ppm (9H).

  • Pyrazole Ring: Two doublets between δ 6.50–8.00 ppm (2H).

  • Hydroxymethyl: A triplet at δ 4.50 ppm (2H, -CH2OH\text{-CH}_2\text{OH}) and a broad singlet at δ 2.50 ppm (1H, -OH\text{-OH}) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • Ester C=O Stretch: 1700–1720 cm1^{-1} .

  • O-H Stretch: 3200–3600 cm1^{-1} (broad) .

  • Pyrazole Ring Vibrations: 1500–1600 cm1^{-1} .

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s structure aligns with scaffolds used in kinase inhibitors (e.g., JAK/STAT pathway modulators) and antiviral agents. Derivatives bearing fluorinated or amino-substituted pyrazoles show enhanced bioactivity .

Materials Science

Incorporation into metal-organic frameworks (MOFs) or polymers leverages its hydrogen-bonding capacity and thermal stability. For example, pyrazole-carboxylate ligands improve the porosity and gas adsorption properties of MOFs .

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